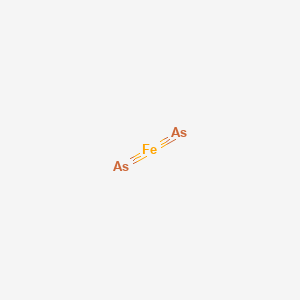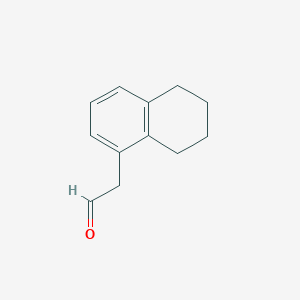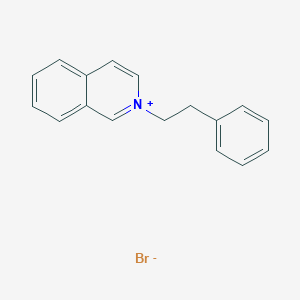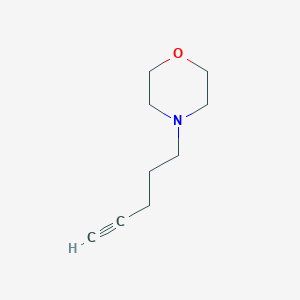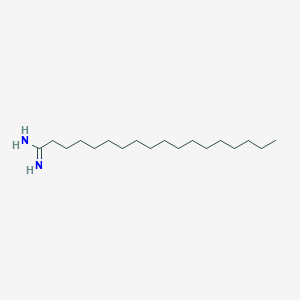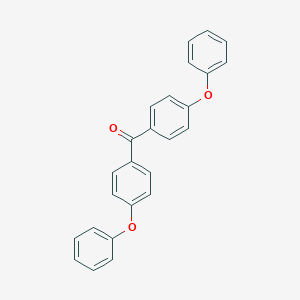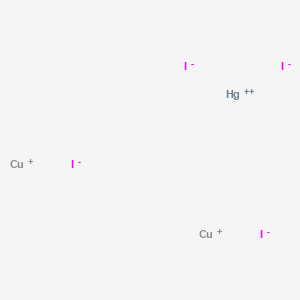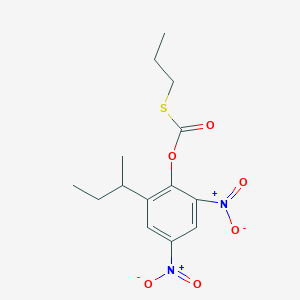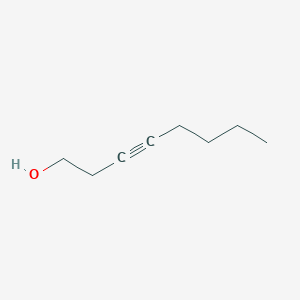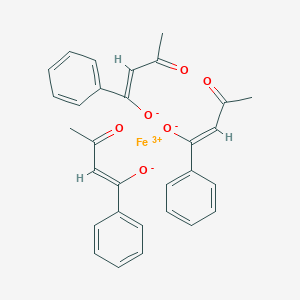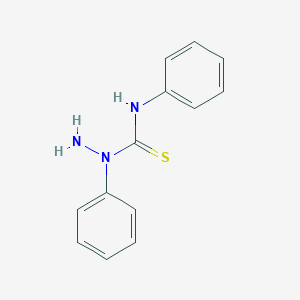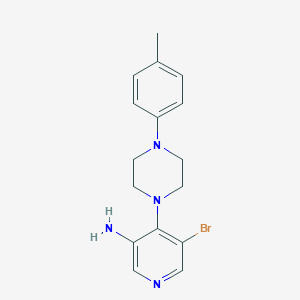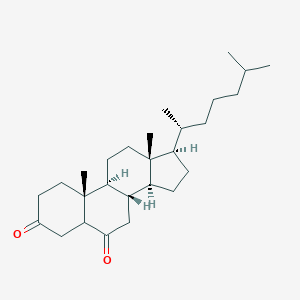
Cholestane-3,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cholestane-3,6-dione, also known as 3,6-diketocholestane, is a steroid compound with a unique chemical structure. It is a derivative of cholesterol and has been found to have various biochemical and physiological effects. In recent years, there has been an increasing interest in the synthesis, mechanism of action, and potential applications of cholestane-3,6-dione.
Mecanismo De Acción
The mechanism of action of cholestane-3,6-dione is complex and not fully understood. It is believed to act by modulating the activity of various enzymes and receptors, including cytochrome P450 enzymes, peroxisome proliferator-activated receptors (PPARs), and nuclear factor-kappa B (NF-κB). It has also been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, thereby reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Cholestane-3,6-dione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, enhance insulin sensitivity, and improve lipid metabolism. In addition, it has been found to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of cholestane-3,6-dione is its ability to modulate the activity of various enzymes and receptors, making it a valuable tool for studying these processes. However, its complex synthesis and purification process can be a limitation for lab experiments. In addition, its mechanism of action is not fully understood, making it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on cholestane-3,6-dione. One area of interest is its potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Another area of research is the development of new synthesis methods and purification techniques to improve the yield and purity of cholestane-3,6-dione. Finally, further studies are needed to fully understand the mechanism of action of cholestane-3,6-dione and its effects on various biochemical and physiological processes.
Métodos De Síntesis
Cholestane-3,6-dione can be synthesized through various methods, including oxidation of cholesterol using strong oxidizing agents such as chromium trioxide, potassium permanganate, and sodium periodate. Another method involves the use of enzymes such as cholesterol oxidase and cholesterol dehydrogenase. The synthesis of cholestane-3,6-dione is a complex process that requires careful control of reaction conditions and purification steps.
Aplicaciones Científicas De Investigación
Cholestane-3,6-dione has been extensively studied for its potential applications in various fields of scientific research. It has been found to have antioxidant, anti-inflammatory, and anticancer properties. In addition, it has been shown to modulate the activity of various enzymes and receptors, making it a promising candidate for drug development.
Propiedades
Número CAS |
13492-22-3 |
|---|---|
Nombre del producto |
Cholestane-3,6-dione |
Fórmula molecular |
C27H44O2 |
Peso molecular |
400.6 g/mol |
Nombre IUPAC |
(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C27H44O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-18,20-24H,6-16H2,1-5H3/t18-,20+,21-,22+,23+,24?,26-,27-/m1/s1 |
Clave InChI |
LNGLEOIUQBVRRY-JYQHCDCXSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)C4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
SMILES canónico |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Sinónimos |
5alpha-cholestane-3,6-dione 5beta-cholestane-3,6-dione cholestane-3,6-dione cholestane-3,6-dione, (5alpha)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



